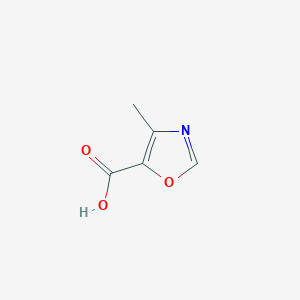










|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:10])[CH:5](Cl)[C:6]([CH3:8])=O)C.[CH:11]([NH2:13])=[O:12].[OH-].[Na+].Cl>CCOC(C)=O>[CH3:8][C:6]1[N:13]=[CH:11][O:12][C:5]=1[C:4]([OH:3])=[O:10] |f:2.3|
|


|
Name
|
|
|
Quantity
|
1000 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(=O)C)Cl)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
WAIT
|
|
Details
|
allowed to age under nitrogen over night
|
|
Type
|
CUSTOM
|
|
Details
|
3 M, 6 vol, reaction moderately exothermic) and
|
|
Type
|
CUSTOM
|
|
Details
|
to form
|
|
Type
|
STIRRING
|
|
Details
|
vigorously stirred until the bulk of the precipitate
|
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was further extracted with AcOEt twice (6 vol each) and the combined organic layers
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled to low volume (again a suspension
|
|
Type
|
ADDITION
|
|
Details
|
Fresh AcOEt (8 vol) was added
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture evaporated to dryness
|
|
Type
|
WAIT
|
|
Details
|
The collected solid was placed in the oven at 40° C. over night under reduced pressure
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N=COC1C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 498 g | |
| YIELD: PERCENTYIELD | 64.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |